2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt
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Overview
Description
2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt is a stable isotope-labeled compound used primarily in biochemical and proteomics research . Its molecular formula is C14H11D5KNO4, and it has a molecular weight of 306.41 . This compound is known for its application in various scientific fields due to its unique properties.
Preparation Methods
The synthesis of 2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt involves several steps. . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt has numerous applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for isotope labeling studies.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt involves its interaction with specific molecular targets. The D,L-Phenylglycine-d5 moiety plays a crucial role in its activity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt can be compared with other similar compounds such as:
2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester: Lacks the deuterium labeling, making it less suitable for certain isotope studies.
2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications. The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in various research fields.
Properties
Molecular Formula |
C14H16KNO4 |
---|---|
Molecular Weight |
306.41 g/mol |
IUPAC Name |
potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/i4D,5D,6D,7D,8D; |
InChI Key |
QMWWAEFYIXXXQW-FBONKXJTSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)[O-])N/C(=C/C(=O)OCC)/C)[2H])[2H].[K+] |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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